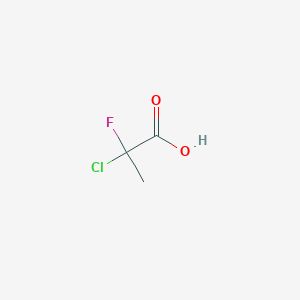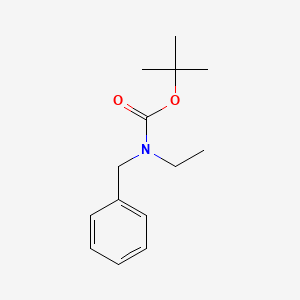
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate is a complex organic compound with the molecular formula C22H17NO5 and a molecular weight of 375.381 g/mol . This compound is known for its unique structural features, which include a xanthene core and an ethyl ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate typically involves a multi-step process. One common method starts with the reaction of fluoresceinamine with ethanol in the presence of sulfuric acid, followed by refluxing for 24 hours . The reaction mixture is then neutralized with sodium bicarbonate and extracted with chloroform. The product is purified through recrystallization.
Another method involves the reaction of 6’-amino-3,6-dihydroxyspiro-3’-one with ethanol to form the desired ester . This reaction is carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to the xanthene core, which absorbs light and emits fluorescence . This makes it useful in imaging and diagnostic applications. The amino and hydroxyl groups can interact with biological molecules, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
- 5-Amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Methyl 2-(6-methoxy-3-oxo-3H-xanthen-9-yl)benzoate
Uniqueness
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate is unique due to its combination of an ethyl ester group and an amino group, which enhances its solubility and reactivity compared to similar compounds. Its fluorescent properties also make it particularly valuable in imaging and diagnostic applications .
Eigenschaften
CAS-Nummer |
219122-41-5 |
|---|---|
Molekularformel |
C22H17NO5 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
ethyl 4-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C22H17NO5/c1-2-27-22(26)15-6-3-12(23)9-18(15)21-16-7-4-13(24)10-19(16)28-20-11-14(25)5-8-17(20)21/h3-11,24H,2,23H2,1H3 |
InChI-Schlüssel |
IYRZAGRTOHPWON-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





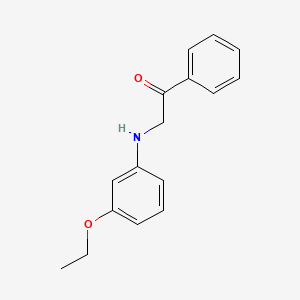
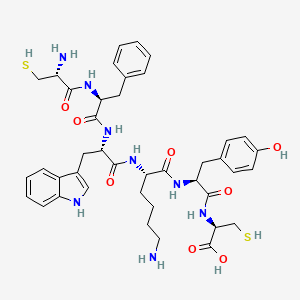

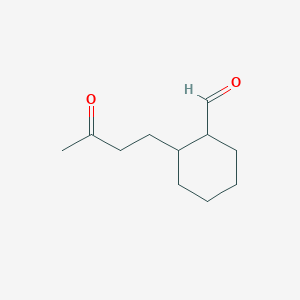
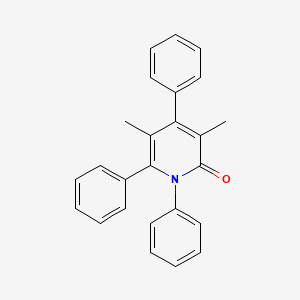
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
